molecular formula C13H10N2 B1663953 1-Aminoacridine CAS No. 578-06-3

1-Aminoacridine

Cat. No. B1663953
CAS RN: 578-06-3
M. Wt: 194.23 g/mol
InChI Key: LOMMDWBTANPFEJ-UHFFFAOYSA-N
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Description

1-Aminoacridine, also known as acridin-9-ylamine, is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Synthesis Analysis

Acridine derivatives have been developed with beneficial, biological, or photochemical effects . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Molecular Structure Analysis

The molecular structure of 1-Aminoacridine is C13H10N2 . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

The chemical reactions of 1-Aminoacridine involve DNA intercalation, which is fueled by charge transfer and π-stacking interactions . This intercalation sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .


Physical And Chemical Properties Analysis

1-Aminoacridine has a molecular weight of 194.232 Da . Due to their unique chemical and physical properties and biological activities, acridine derivatives are used across different industries .

Scientific Research Applications

Ribosome Biogenesis Inhibition

9-Aminoacridine derivatives, such as 9AA, have been found to inhibit ribosome biogenesis in mammalian cells. This is achieved by inhibiting both the transcription and processing of ribosomal RNA precursors (pre-rRNA), thereby affecting protein synthesis. Such compounds could be potential candidates for the development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

Interaction with DNA and RNA

Substituted 1-nitro-9-aminoacridine derivatives have shown the ability to inhibit RNA and, to a lesser extent, protein synthesis by forming complexes with DNA. This interaction is considered responsible for their cytostatic action in human cells (Filipski, Marczynski, & Chorąży, 1975).

DNA Binding Affinity and Mutagenicity

Derivatives of 9-aminoacridine have been synthesized to study their frameshift mutagenicity and DNA binding affinity. These derivatives exhibit varied biological activities, including toxicity against bacteria and mutagenic effects, influenced by their chemical structure and the nature of the substituents on the acridine ring (Tomosaka, Omata, Hasegawa, & Anzai, 1997).

Therapeutic Applications

9-Aminoacridines have been studied for their role in treating various diseases, including protozoal infections, cancer, viral, and prion diseases. Their conjugation with biomolecules like peptides and proteins can modulate their activity and bioavailability, making them significant in drug development (Šebestík, Hlaváček, & Stibor, 2007).

Antimicrobial Properties

Aminoacridines, including 9-aminoacridines, have been used as antimicrobial agents. They have the potential to be used in novel acridine derivatives, especially in the context of increasing drug-resistant bacterial infections. Their topical application in conjunction with low-power light offers bactericidal action at lower doses (Wainwright, 2001).

Safety And Hazards

1-Aminoacridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a focus of recent research .

properties

IUPAC Name

acridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMDWBTANPFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870623
Record name 1-Acridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID40870623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoacridine

CAS RN

578-06-3, 27254-80-4
Record name 1-Acridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoacridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acridinamine
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Record name 1-Aminoacridine
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Record name 1-Acridinamine
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Record name 1-Aminoacridine
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Synthesis routes and methods

Procedure details

9-Isothiocyanatoacridin (100 mg) was dissolved in MeOH (5 mL), and added to the solution of gentamicin sulfate (250 mg) in 5 mL MeOH and some drops of water, followed by the solution of BaO (100 mg) in 5 mL MeOH. The suspension was stirred 30 min, neutralized with 3% H2SO4 in MeOH, filtered, evaporated to dryness and the residue was washed carefully with dichloromethane. Obtained 297 mg of yellow powder.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
gentamicin sulfate
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BaO
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
K Matsumura - Journal of the American Chemical Society, 1938 - ACS Publications
Conclusion The previous suggestion that the rate deter-mining step in the oxidation of ethyl disulfide by bromine in this two phase system is initially the hydrolysis of an intermediate …
Number of citations: 7 pubs.acs.org
A Albert, WH Linnell - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… In 50% sulphuric acid a trace of potassium dichromate produced a light brown coloration, whereas 1-aminoacridine gave a violet colour. The mixture of 2 : 7 and (mainly) 3 : 6-…
Number of citations: 4 pubs.rsc.org
A Albert, B Ritchie - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… In its slow reactivity with benzaldehyde, 1-aminoacridine gives further evidence of … 200" in a sealed tube (several such tubes of 1-aminoacridine exploded). Except in the case of the 5-…
Number of citations: 43 pubs.rsc.org
M FUKUNAGA, Y MIZUGUCHI… - Chemical and …, 1987 - jstage.jst.go.jp
The mutagenic activity of a series of aminoacridines was examined by the preincubation method with and without mammalian metabolizing enzymes in Salmonella tester strains. …
Number of citations: 3 www.jstage.jst.go.jp
SD Rubbo, A Albert, M Maxwell - British Journal of Experimental …, 1942 - ncbi.nlm.nih.gov
… that, in the case of 1-aminoacridine, the usual structure has been … relatively greater tendency of 1-aminoacridine to pass from … the hydrogen bonded form of 1-aminoacridine, in which the …
Number of citations: 52 www.ncbi.nlm.nih.gov
GS Chandler, R Jones, WHF Sasse - Australian Journal of …, 1965 - CSIRO Publishing
… Attempts to convert 1-aminoacridine and 3-aminoacridine into the corresponding bromo derivatives by means of the Sandmeyer reaction failed. Eventually these transformations were …
Number of citations: 12 www.publish.csiro.au
BR Brown, WJ Firth III, LW Yielding - Mutation Research/Fundamental and …, 1980 - Elsevier
… However, in the case of 1-aminoacridine, the methyl group decreased mutagenic activity in TA1537 (1-aminoacridine: 150 his*; 1-amino-10-methylacridinium chloride: 100 his ũ) (Table …
Number of citations: 37 www.sciencedirect.com
K Matsumura - Journal of the American Chemical Society, 1939 - ACS Publications
… The aminoacridine (IV) which was obtained from the aminoacridone in question (III), on admixture with synthesized 3-aminoacridine, showed a great depression of the melting point …
Number of citations: 2 pubs.acs.org
LN Short - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The existence of intramolecular hydrogen bonding in 1-aminoacridine and 8-aminoquinoline is demonstrated. All the compounds are shown to exist in the amino-form under the …
Number of citations: 22 pubs.rsc.org
SD RUBBO, AADM MAXWELL - 1942 - europepmc.org
… that, in the case of 1-aminoacridine, the usual structure has been … relatively greater tendency of 1-aminoacridine to pass from … the hydrogen bonded form of 1-aminoacridine, in which the …
Number of citations: 2 europepmc.org

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